Cas no 131-03-3 (Yohimban-16-carboxylicacid, 17-hydroxy-, methyl ester, (16b,17a,20a)-)

Yohimban-16-carboxylicacid, 17-hydroxy-, methyl ester, (16b,17a,20a)- 化学的及び物理的性質

名前と識別子

-

- Yohimban-16-carboxylicacid, 17-hydroxy-, methyl ester, (16b,17a,20a)-

- α-Yohimbine

- alpha-Yohimbine

- Methyl (16β,17α,20α)-17-hydroxyyohimban-16-carboxylate

- KEOXIFENE

- KEOXIFENE HYDROCHLORIDE

- RALOXIFENE HCL

- Rauwolscine

- [ "" ]

- 4-(2-amino-1-hydroxyethyl)-2-methoxyphenol hydrochloride(1:1)

- methyl (16beta,17alpha,20alpha)-17-hydroxyyohimban-16-carboxylate

- KBio2_004506

- YOHIMBAN-16-CARBOXYLIC ACID, 17-HYDROXY-, METHYL ESTER, (16.BETA.,17.ALPHA.,20.ALPHA.)-

- Spectrum2_000870

- meso-Yohimbine

- 131-03-3

- Spectrum3_001761

- YOHIMBINE, .ALPHA.-

- methyl 17alpha-hydroxy-20alpha-yohimban-16beta-carboxylate

- SCHEMBL244514

- SR-01000075289-8

- Rauwolscine;[3H]rauwolscine

- Corynanthidine

- DTXSID2045608

- KBioSS_001938

- Yohimban-16-carboxylic acid, 17-hydroxy-, methyl ester, (17alpha,20alpha)-

- I+/--Yohimbin

- NCGC00017260-05

- 112350-93-3

- SPBio_002613

- Spectrum_001458

- Yohimban-16-carboxylic acid, 17-hydroxy-, methyl ester, (16beta,17alpha,20alpha)- (9CI)

- methyl (1S,15S,18S,19S,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate

- KBio1_000414

- NCGC00017260-06

- UNII-T4LJ7LU45W

- KBioGR_000938

- IDI1_000414

- SDCCGSBI-0051063.P003

- T4LJ7LU45W

- methyl hydroxy[?]carboxylate

- GTPL136

- KBio2_007074

- .ALPHA.-YOHIMBINE [EP IMPURITY]

- BRD-K77474816-003-05-9

- Spectrum5_001121

- yohimban-16-carboxylic acid, 17-hydroxy-, methyl ester, (16beta,17alpha,20alpha)-

- SPBio_000919

- KBio2_001938

- .alpha.-Yohimbine

- Tox21_110811

- [3H]rauwolscine

- SDCCGMLS-0066742.P001

- DivK1c_000414

- AB00514662

- 20alpha-Yohimban-16beta-carboxylic acid, 17alpha-hydroxy-, methyl ester (8CI)

- CAS-131-03-3

- SR-01000075289

- BPBio1_000434

- Rauwolscine (6CI,7CI)

- 17alpha-hydroxy-20alpha-yohimban-16beta-carboxylic acid methyl ester

- 20-alpha-Yohimban-16-beta-carboxylic acid, 17-alpha-hydroxy-, methyl ester

- Benz[g]indolo[2,3-a]quinolizine, yohimban-16-carboxylic acid deriv.

- 17-alpha-Hydroxy-20-alpha-yohimban-16-beta-carboxylic acid methyl ester

- BDBM50026636

- CHEBI:48562

- FS-10296

- (1S,2S,4aS,13bS,14aS)-Methyl 2-hydroxy-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydroindolo[2',3':3,4]pyrido[1,2-b]isoquinoline-1-carboxylate

- NS00079316

- AKOS032948426

- YOHIMBINE HYDROCHLORIDE IMPURITY B [EP IMPURITY]

- .ALPHA.-YOHIMBINE [MI]

- GTPL223

- -Yohimbine;Corynanthidine;Isoyohimbine

- 5-AMINO-1-BENZOTHIOPHENE-2-CARBOXYLICACID

- Prestwick0_000577

- BSPBio_000394

- Prestwick3_000577

- BRD-K77474816-003-04-2

- Isoyohimbine

- Q7296272

- CHEMBL10347

- SR-01000075289-6

- KBio3_002721

- NINDS_000414

- Prestwick1_000577

- BRD-K77474816-003-09-1

- BSPBio_003221

- Prestwick2_000577

- Lopac0_001093

- Spectrum4_000319

- DTXCID0025608

- SR-01000075289-7

- CCG-205170

- METHYL 17.ALPHA.-HYDROXY-20.ALPHA.-YOHIMBAN-16.BETA.-CARBOXYLATE

- Yohimban-16-carboxylic acid, 17-hydroxy-, methyl ester, (16-beta,17-alpha,20-alpha)-

- EINECS 205-006-9

- Mesoyohimbine

- BRD-K77474816-003-13-3

- DA-57353

-

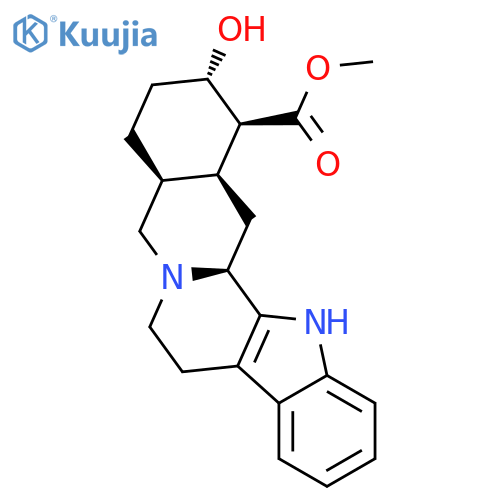

- インチ: InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15+,17+,18+,19+/m1/s1

- InChIKey: BLGXFZZNTVWLAY-DIRVCLHFSA-N

- ほほえんだ: COC(=O)[C@H]1[C@H]2C[C@H]3C4=C(CCN3C[C@H]2CC[C@@H]1O)C5=CC=CC=C5N4

計算された属性

- せいみつぶんしりょう: 354.19400

- どういたいしつりょう: 354.194343

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 26

- 回転可能化学結合数: 2

- 複雑さ: 555

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 65.6

- 疎水性パラメータ計算基準値(XlogP): 2.9

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.31

- ゆうかいてん: 243-244°

- ふってん: 543°Cat760mmHg

- フラッシュポイント: 282.2°C

- PSA: 65.56000

- LogP: 2.58500

- 酸性度係数(pKa): 6.34(at 25℃)

- ひせんこうど: D19 -18° (pyridine); D19 -27° (abs alcohol)

- ようかいせい: クロロホルム、メタノール/エタノールに可溶、水に微溶

Yohimban-16-carboxylicacid, 17-hydroxy-, methyl ester, (16b,17a,20a)- セキュリティ情報

- 危険物輸送番号:UN 1544 6.1/PG 2

- セキュリティの説明: S22; S36/37/39; S45

- 包装カテゴリ:II

- 危険レベル:6.1(a)

- 包装グループ:II

- セキュリティ用語:6.1(a)

- リスク用語:R23/24/25

- 危険レベル:6.1(a)

- 包装等級:II

- ちょぞうじょうけん:室温保存、2 ~ 8℃がより好ましい

Yohimban-16-carboxylicacid, 17-hydroxy-, methyl ester, (16b,17a,20a)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | TN3393-5 mg |

alpha-Yohimbine |

131-03-3 | 98% | 5mg |

¥ 1,190 | 2023-07-10 | |

| Cooke Chemical | M6297335-1mg |

α-Yohimbine |

131-03-3 | 95% | 1mg |

RMB 1216.00 | 2025-02-21 | |

| TargetMol Chemicals | TN3393-5mg |

alpha-Yohimbine |

131-03-3 | 5mg |

¥ 1190 | 2024-07-19 | ||

| A2B Chem LLC | AA40361-1mg |

Yohimban-16-carboxylic acid, 17-hydroxy-, methyl ester, (16β,17α,20α)- |

131-03-3 | 98%(HPLC) | 1mg |

$77.00 | 2024-04-20 | |

| A2B Chem LLC | AA40361-25mg |

Yohimban-16-carboxylic acid, 17-hydroxy-, methyl ester, (16β,17α,20α)- |

131-03-3 | 98%(HPLC) | 25mg |

$659.00 | 2024-04-20 | |

| 1PlusChem | 1P000VRD-25mg |

Yohimban-16-carboxylic acid, 17-hydroxy-, methyl ester, (16β,17α,20α)- |

131-03-3 | 98% (HPLC) | 25mg |

$716.00 | 2025-02-18 | |

| TargetMol Chemicals | TN3393-1 mL * 10 mM (in DMSO) |

alpha-Yohimbine |

131-03-3 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 1290 | 2023-09-15 | |

| A2B Chem LLC | AA40361-5mg |

Yohimban-16-carboxylic acid, 17-hydroxy-, methyl ester, (16β,17α,20α)- |

131-03-3 | 98%(HPLC) | 5mg |

$220.00 | 2024-04-20 | |

| 1PlusChem | 1P000VRD-5mg |

Yohimban-16-carboxylic acid, 17-hydroxy-, methyl ester, (16β,17α,20α)- |

131-03-3 | 98% (HPLC) | 5mg |

$242.00 | 2025-02-18 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y77660-5mg |

Rauwolscine |

131-03-3 | ,HPLC≥98% | 5mg |

¥1920.0 | 2023-09-05 |

Yohimban-16-carboxylicacid, 17-hydroxy-, methyl ester, (16b,17a,20a)- 関連文献

-

Ann M. Ferrie,Chaoming Wang,Huayun Deng,Ye Fang Integr. Biol. 2013 5 1253

-

2. 951. A comparative study of hydrolysis rates of some indole alkaloidsM. J. Allen J. Chem. Soc. 1960 4904

-

J. E. Saxton Nat. Prod. Rep. 1984 1 21

-

4. Recent applications of asymmetric organocatalytic annulation reactions in natural product synthesisNengzhong Wang,Zugen Wu,Junjie Wang,Nisar Ullah,Yixin Lu Chem. Soc. Rev. 2021 50 9766

-

Amit Kumar Chattopadhyay,Stephen Hanessian Chem. Commun. 2015 51 16437

-

J. E. Saxton Q. Rev. Chem. Soc. 1956 10 108

-

Johanna Berglund,Christer Lindbladh,Klaus Mosbach,Ian A. Nicholls Anal. Commun. 1998 35 3

-

S. A. Sheshadri,S. Sriram,P. Balamurugan,R. Anupriya,S. Adline Princy,P. Brindha,S. Bindu RSC Adv. 2015 5 47548

-

Manuela Vay,Gisela Skopp,Gerd Mikus,Jürgen Burhenne Anal. Methods 2019 11 5976

-

Yin Chen,Yu Lan,Xudong Cao,Xiangqing Xu,Juecheng Zhang,Minquan Yu,Xin Liu,Bi-Feng Liu,Guisen Zhang Med. Chem. Commun. 2015 6 831

関連分類

- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Standard Substances

- Solvents and Organic Chemicals Organic Compounds Alkaloids and derivatives Yohimbine alkaloids Yohimbine alkaloids

- Solvents and Organic Chemicals Organic Compounds Alkaloids and derivatives Yohimbine alkaloids

Yohimban-16-carboxylicacid, 17-hydroxy-, methyl ester, (16b,17a,20a)-に関する追加情報

Yohimban-16-carboxylic Acid, 17-Hydroxy-, Methyl Ester, (16b,17a,20a)-: A Comprehensive Overview

Yohimban-16-carboxylic acid, 17-hydroxy-, methyl ester, (16b,17a,20a)- is a bioactive compound with the CAS number 131-03-3. This compound belongs to the class of yohimbane alkaloids and is derived from the bark of the *Pausinystalia johimbe* tree, commonly known as yohimbe. The compound's structure is characterized by a complex bicyclic framework with a carboxylic acid group at position 16 and a hydroxyl group at position 17. The methyl esterification at position 16 further enhances its chemical stability and bioavailability.

Recent studies have highlighted the potential of Yohimban-16-carboxylic acid in various therapeutic applications. For instance, research has demonstrated its ability to modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are critical in regulating mood and cognitive functions. This makes it a promising candidate for the development of novel antidepressant and anxiolytic agents.

The compound's stereochemistry plays a significant role in its pharmacological activity. The (16b,17a,20a) configuration ensures optimal interaction with cellular receptors, thereby enhancing its therapeutic efficacy. Advanced computational models have been employed to predict its binding affinity to various receptor sites, providing valuable insights into its mechanism of action.

In terms of synthesis and isolation, Yohimban-16-carboxylic acid can be obtained through a combination of extraction techniques from natural sources and chemical synthesis. Recent advancements in chromatographic techniques have enabled the efficient purification of this compound from plant extracts. Additionally, semi-synthetic approaches have been explored to modify its structure for enhanced pharmacokinetic properties.

One of the most intriguing aspects of Yohimban-16-carboxylic acid is its role in neuroprotection. Studies have shown that it exhibits antioxidant properties and can mitigate oxidative stress-induced neuronal damage. This has led to investigations into its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The methyl ester derivative of Yohimban-16-carboxylic acid has also been studied for its improved solubility and absorption profile compared to the free acid form. This makes it more suitable for oral administration and enhances its bioavailability in vivo.

From an industrial perspective, the demand for Yohimban-16-carboxylic acid has increased due to its application in nutraceuticals and cosmeceuticals. Its ability to improve cognitive function and skin health has made it a valuable ingredient in health supplements and skincare products.

In conclusion, Yohimban-16-carboxylic acid, with CAS number 131-03-3, represents a versatile compound with diverse applications in medicine and health sciences. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, positioning it as a key player in future drug development.

131-03-3 (Yohimban-16-carboxylicacid, 17-hydroxy-, methyl ester, (16b,17a,20a)-) 関連製品

- 549-84-8(Methyl 17-hydroxy-20xi-yohimban-16-carboxylate)

- 483-09-0(Isorauhimbin)

- 207801-27-2(Yohimbic acid hydrate)

- 1178-28-5(Metoserpate)

- 146-48-5(yohimbine)

- 1245-00-7(Sitsirikine)

- 6519-26-2((16R)-Dihydrositsirikine)

- 1704066-77-2((3-(Ethoxymethyl)-4-fluorophenyl)boronic acid)

- 2006366-30-7(Cyclobutanol, 3,3-difluoro-, 1-(4-methylbenzenesulfonate))

- 2228036-04-0((1S)-1-(cyclohex-3-en-1-yl)-2,2,2-trifluoroethan-1-ol)